methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a carbamoyl group substituted with pyrazole and thiophene moieties.
Properties
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-5-3-13(4-6-14)17(22)19-11-16(15-7-10-25-12-15)21-9-2-8-20-21/h2-10,12,16H,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPENUVEMHJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the ester group could produce the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 368.45 g/mol. The structure includes a pyrazole ring, a thiophene ring, and a benzoate moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. For example, derivatives of pyrazole have shown to inhibit mTORC1 activity, which is crucial for cancer cell survival. The modulation of autophagy through these compounds can disrupt cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | mTORC1 inhibition, autophagy modulation |
| Compound B | <5 | Induces apoptosis via ROS generation |
| Compound C | 15 | Inhibits cell proliferation through cell cycle arrest |
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Its structural components suggest potential efficacy against various bacterial strains. Studies have indicated that similar pyrazole derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives, including this compound). The results indicated that these compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial activity, researchers synthesized various pyrazole-based compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited potent antibacterial activity, particularly against resistant strains .
Mechanism of Action
The mechanism by which methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The pyrazole and thiophene rings could facilitate binding to specific molecular targets, while the carbamoyl and ester groups might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in the juxtaposition of pyrazole, thiophene, and benzoate groups. Comparisons with analogous molecules reveal key trends:
a) Pyrazole-Carboxamide Derivatives
- Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide): Key Differences: Tolfenpyrad replaces the thiophene and benzoate groups with chlorophenyl and methylphenoxy substituents. Application: A commercial pesticide targeting mitochondrial electron transport . Impact of Substituents: The chlorophenyl group enhances lipophilicity and bioactivity in arthropods, whereas the benzoate in the target compound may improve solubility.
b) Benzoate Ester Derivatives
- Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38, ): Key Differences: This analog substitutes the thiophene-ethyl chain with a tetrafluoropropoxy group and introduces a propyl chain on the pyrazole. Synthesis: Prepared via nucleophilic substitution (58% yield), contrasting with the target compound’s likely carbamoylation pathway . Functional Impact: Fluorinated groups enhance metabolic stability, while thiophene may confer π-π stacking interactions in receptor binding.
c) Thiophene-Containing Compounds
- 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (): Key Differences: Replaces the benzoate ester with a pyranone ring and integrates a methoxybenzylidene-thiazole system. Synthesis: Prepared via multi-step condensation (glacial acetic acid, reflux), suggesting the target compound could be synthesized similarly .
Biological Activity
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound incorporates a pyrazole ring, known for its diverse biological properties, and a thiophene moiety, which enhances its pharmacological profile. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features:
- A benzoate group
- A pyrazole ring
- A thiophene group
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes:
- Formation of the pyrazole ring through cyclization reactions.
- Coupling with thiophene derivatives to introduce the thiophene moiety.
- Carbamoylation to attach the benzoate group.
Antimicrobial Activity
Compounds containing pyrazole and thiophene structures have demonstrated significant antimicrobial properties. Studies have reported that derivatives exhibit activity against various bacterial strains and fungi:
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Pyrazole Derivative | Antibacterial | Staphylococcus aureus | |
| Thiophene Derivative | Antifungal | Candida albicans | |
| Combined Compound | Broad-spectrum | Multiple strains |
Antitumor Activity
Recent research indicates that this compound exhibits promising antitumor effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values in the micromolar range. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspase activity and PARP cleavage.
Anti-inflammatory Activity
The pyrazole ring is also associated with anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models.
The biological activities of this compound are believed to result from:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Interference with Signal Transduction : It may alter signaling pathways related to inflammation and tumor growth.
- DNA Interaction : Potential interactions with DNA could lead to cytotoxic effects in rapidly dividing cells.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS/CLP regulations. Safe handling requires:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and face shield when handling large quantities .
- Storage: Tightly sealed containers in cool, ventilated areas away from heat/light. Use fume hoods for manipulations .
- Emergency measures: Immediate removal of contaminated clothing and thorough washing of exposed skin. Access to eyewash stations and emergency showers is critical .
Q. What synthetic routes are commonly employed for preparing this compound?
The compound can be synthesized via carbamoyl linkage formation between a benzoate ester and a pyrazole-thiophene ethylamine precursor. Key steps include:
- Coupling reactions: Use of carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid moiety of methyl 4-carboxybenzoate for amide bond formation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
Contradictions in NMR or IR spectra may arise from dynamic molecular behavior (e.g., rotamers) or impurities. Mitigation strategies:
- X-ray crystallography: Definitive structural confirmation via single-crystal analysis, as demonstrated for analogous pyrazole-thiophene derivatives .
- Computational validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values using software like Gaussian or ORCA .
- High-resolution mass spectrometry (HRMS): Verify molecular formula accuracy to rule out synthetic byproducts .
Q. What computational strategies predict biological targets for this compound?
Pyrazole-thiophene hybrids often target enzymes or receptors. Advanced approaches include:
- Molecular docking: Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on kinases or GPCRs due to the heterocyclic pharmacophores .
- Pharmacophore modeling: Map electrostatic/hydrophobic features to identify potential binding sites, guided by structural analogs in crystallographic studies .
- ADMET prediction: Use tools like SwissADME to assess bioavailability and toxicity risks before in vitro testing .
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires addressing steric hindrance from the pyrazole-thiophene moiety:
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability assays: Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma stability: Test in human plasma at 37°C; use LC-MS to detect metabolite formation (e.g., ester hydrolysis to carboxylic acid) .
- Thermogravimetric analysis (TGA): Assess thermal decomposition profiles to guide storage protocols .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental logP values be addressed?
Discrepancies may stem from inaccurate force fields in computational models. Solutions:
- Experimental validation: Measure logP via shake-flask method (octanol/water partition) and compare with software predictions (e.g., ChemAxon) .
- Fragment-based correction: Adjust calculations using fragment contribution values for pyrazole and thiophene moieties from published datasets .
Q. What experimental controls are critical in biological activity studies?
To avoid false positives/negatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
